molecular formula C12H15F3N2O B8311473 1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine

1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B8311473
M. Wt: 260.26 g/mol
InChI Key: LYOUNEJJEHOTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring, which is attached to a piperazine moiety.

Chemical Reactions Analysis

1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes, contributing to the development of new therapeutic agents.

    Industry: In materials science, it is used in the production of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the methoxy and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-methoxy-3-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. The unique combination of methoxy and trifluoromethyl groups in this compound distinguishes it from other derivatives, potentially offering enhanced properties for specific applications .

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c1-18-11-3-2-9(8-10(11)12(13,14)15)17-6-4-16-5-7-17/h2-3,8,16H,4-7H2,1H3

InChI Key

LYOUNEJJEHOTDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-3-trifluoromethylphenylamine (12 g; 0.0627 mol) and bis(2-chloroethyl) ammonium chloride (11.2 g; 0.0627 mol) in n-butanol (120 ml) was refluxed for 10 hours. The reaction mixture was cooled at room temperature and the crude title compound precipitated as hydrochloride salt overnight. The solid was collected and crystallized from acetone. 7 g; m.p. 244-245° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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